Isopropylhydrazine oxalate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopropylhydrazine oxalate can be synthesized through the reaction of isopropylhydrazine with oxalic acid. The reaction typically involves mixing isopropylhydrazine with oxalic acid in a suitable solvent, such as ethanol, and heating the mixture under controlled conditions . For example, a mixture of 1.0 g of 3-dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid tert-butyl ester and 0.8 g of this compound in 10 ml of ethanol can be stirred at 140°C for 5 minutes under microwave irradiation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Isopropylhydrazine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

Isopropylhydrazine oxalate has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of isopropylhydrazine oxalate involves its interaction with specific molecular targets and pathways. For example, it inhibits the metabolism of histamine by interfering with the activity of histamine-metabolizing enzymes . This inhibition can lead to anti-inflammatory effects and other biological activities.

Comparación Con Compuestos Similares

Isopropylhydrazine hydrochloride: This compound is similar to isopropylhydrazine oxalate but differs in its counterion (hydrochloride instead of oxalate).

Ethylhydrazine hydrochloride: Another similar compound with a different alkyl group (ethyl instead of isopropyl).

tert-Butylhydrazine hydrochloride: Similar in structure but with a tert-butyl group instead of an isopropyl group.

Actividad Biológica

Isopropylhydrazine oxalate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Background

This compound is a hydrazine derivative, which is often used in various chemical syntheses and has been studied for its pharmacological properties. The oxalate salt form enhances its stability and solubility, making it suitable for biological applications.

Biological Activity

1. Antioxidant Properties:

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to reduce oxidative stress markers in various experimental models. For instance, studies have demonstrated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels when administered to subjects under oxidative stress conditions .

2. Anti-inflammatory Effects:

this compound has been linked to anti-inflammatory effects, potentially through the modulation of inflammatory cytokines. In animal models, it has been observed to decrease the levels of pro-inflammatory markers, suggesting a role in mitigating inflammation-related diseases .

3. Antimicrobial Activity:

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, indicating potential applications in treating infections or as a preservative in food products .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The compound acts as a scavenger of free radicals, thereby protecting cellular components from oxidative damage.

- Enzyme Modulation: It may modulate the activity of certain enzymes involved in oxidative stress responses and inflammatory pathways.

- Cell Signaling Pathways: this compound may influence cell signaling pathways that regulate inflammation and immune responses.

Case Studies

-

Oxidative Stress Reduction:

In a controlled study involving rats subjected to induced oxidative stress, administration of this compound resulted in significant reductions in serum creatinine and blood urea nitrogen (BUN), indicating protective effects on renal function . -

Antimicrobial Efficacy:

A study evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL .

Data Table

Propiedades

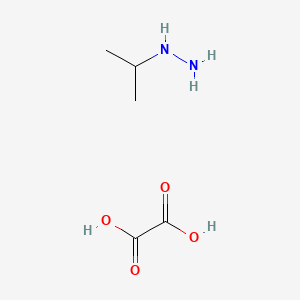

IUPAC Name |

oxalic acid;propan-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.C2H2O4/c1-3(2)5-4;3-1(4)2(5)6/h3,5H,4H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQPDIVFEYAFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288941 | |

| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-61-4, 3468-25-5 | |

| Record name | Hydrazine, (1-methylethyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, oxalate (1:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.